molecular formula C19H38O5Si4 B099376 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate CAS No. 17096-10-5

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate

Cat. No.: B099376
CAS No.: 17096-10-5
M. Wt: 458.8 g/mol
InChI Key: QPMLHNVAWXBESP-UHFFFAOYSA-N
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Description

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate is a useful research compound. Its molecular formula is C19H38O5Si4 and its molecular weight is 458.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ophthalmic Lens Materials

This compound has been utilized in the synthesis of high oxygen permeable ophthalmic lens materials. The addition of silane group-containing compounds, similar to the mentioned chemical, significantly enhances oxygen permeability, making it valuable for creating functional hydrogel ophthalmic lenses with improved wettability while maintaining water content. This synergy effect is particularly notable when used in combination with titanium carbide nanoparticles (Lee & Sung, 2021).

Catalyst in Polymerization

It's been observed that compounds with a structure similar to the mentioned chemical act as catalysts in polymerization processes. Specifically, they have been used to synthesize novel silicone-containing vinylic monomers, which are then utilized in the formulation of waterborne polyurethane. This catalytic activity is crucial for developing new siliconized waterborne polyurethane, vinyl acetate/vinyl ester of versatic acid, and hybrid latexes through emulsion polymerization, offering a pathway to advanced material synthesis (Naghash & Kasaeian Naeni, 2011).

Nanocomposite Precursors

The compound and its derivatives can be used as precursors to organic/inorganic nanocomposites. Specifically, the hydrosilylation process involving similar silicon-containing compounds has shown potential in synthesizing precursors that are curable under thermal and UV/vis conditions, paving the way for the development of new materials with unique properties (Zhang & Laine, 2000).

Biocide in Silica Materials

Compounds structurally similar to 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate have been modified and used in silica materials to develop biocide properties. These materials are proven to have bactericidal properties against certain bacterial strains, indicating their potential use in creating antibacterial surfaces (Rozga-Wijas et al., 2007).

Polymer Synthesis and Modification

The compound's structure lends itself to hydrosilylation, a process used in polymer synthesis and modification. This method allows for high-yielding reactions and the creation of functional poly(dimethylsiloxane)s, demonstrating the compound's utility in designing and synthesizing advanced polymer materials (Risangud et al., 2015).

Mechanism of Action

Target of Action

Methacryloxypropyltris(vinyldimethylsiloxy)silane, also known as 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate, primarily targets polymerization reactions . It is widely used as a monomer and as a coupling agent in these reactions .

Mode of Action

This compound interacts with its targets by copolymerizing with other monomers, such as styrene or acrylates . This interaction results in the production of polymer films with improved mechanical properties and adhesion to various substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process . The downstream effects of this pathway include the formation of polymer films with enhanced mechanical properties and substrate adhesion .

Pharmacokinetics

It’s important to note that the compound isimmiscible with water , which could impact its distribution and elimination in a biological context.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of polymer films with improved mechanical properties . These films exhibit enhanced adhesion to various substrates, making the compound valuable in materials science and engineering applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s immiscibility with water could affect its performance in aqueous environments. Additionally, the compound’s stability under various temperature conditions could also influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hybrid organic-inorganic materials. This compound interacts with various enzymes, proteins, and other biomolecules through its methacrylate and silane groups. The methacrylate group can participate in polymerization reactions, forming covalent bonds with other monomers, while the silane group can form stable siloxane bonds with inorganic substrates. These interactions enhance the mechanical properties and stability of the resulting materials, making them suitable for use in biomedical and industrial applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates. Additionally, its ability to form stable bonds with cellular components can lead to changes in cellular morphology and function, potentially impacting processes such as cell migration and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The methacrylate group can undergo polymerization reactions, forming covalent bonds with other monomers and creating a stable polymer network. The silane group can form siloxane bonds with inorganic substrates, enhancing the adhesion and stability of the resulting materials. These interactions can lead to changes in gene expression and enzyme activity, potentially influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, making it suitable for long-term studies. It can undergo hydrolysis in the presence of water, leading to the formation of silanols and methacrylic acid. These degradation products can affect the long-term stability and performance of the compound in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation, making it suitable for use in tissue engineering and regenerative medicine. At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity and maximize efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into polymer networks. The methacrylate group can undergo polymerization reactions catalyzed by free radicals or other initiators, while the silane group can participate in hydrolysis and condensation reactions to form siloxane bonds. These metabolic pathways can influence the overall stability and performance of the compound in biochemical applications .

Properties

IUPAC Name

3-tris[[ethenyl(dimethyl)silyl]oxy]silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O5Si4/c1-12-25(6,7)22-28(23-26(8,9)13-2,24-27(10,11)14-3)17-15-16-21-19(20)18(4)5/h12-14H,1-4,15-17H2,5-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMLHNVAWXBESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581594
Record name 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-10-5
Record name 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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